1-(Pyridin-3-yl)piperidine-2-carbaldehyde
Description
1-(Pyridin-3-yl)piperidine-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via a carbon-nitrogen bond, with an aldehyde functional group at the 2-position of the piperidine ring. This structure combines the aromaticity and basicity of pyridine with the conformational flexibility of piperidine, making it a versatile intermediate in medicinal chemistry and organic synthesis. The aldehyde group enhances its reactivity, enabling applications in Schiff base formation, catalysis, and drug precursor synthesis .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-11-4-1-2-7-13(11)10-5-3-6-12-8-10/h3,5-6,8-9,11H,1-2,4,7H2 |
InChI Key |
WDTGUNPQEKQCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with piperidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(Pyridin-3-yl)piperidine-2-carbaldehyde often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: 1-(Pyridin-3-yl)piperidine-2-carboxylic acid.
Reduction: 1-(Pyridin-3-yl)piperidine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Structural Difference : Replaces the piperidine’s aldehyde group with an azepane (7-membered ring) substituent at the pyridine’s 6-position.
- Implications : The larger azepane ring may increase steric hindrance, reducing reactivity compared to the smaller aldehyde group in the target compound. Safety data indicate acute toxicity and skin/eye irritation hazards .
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
- Structural Difference : Incorporates a methylpiperazine group at the pyridine’s 6-position.
Pyridinecarbaldehyde Derivatives
3-Pyridinecarbaldehyde
- Structural Difference : A simple pyridine ring with an aldehyde group at the 3-position, lacking the piperidine moiety.
- Key Properties : pKa = 3.80 (±1), lower molecular weight, and higher volatility than the target compound. The absence of piperidine reduces conformational flexibility, limiting its utility in complex synthesis .
Pyridine-3-carboxylic Acid (Nicotinic Acid)
- Structural Difference : Replaces the aldehyde with a carboxylic acid group.
- Key Properties : Higher acidity (pKa = 2.07 ±1) due to the electron-withdrawing carboxyl group, contrasting with the aldehyde’s electrophilic character. Widely used in vitamin B3 synthesis, unlike the target compound’s niche applications .
Functional Group Variants
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide
- Structural Difference : Substitutes the aldehyde with a pivalamide group and adds a hydroxypropyl chain.
- Implications : The bulkier pivalamide group reduces reactivity but enhances stability, favoring applications in prodrug design over the aldehyde’s role in dynamic covalent chemistry .
Physicochemical and Electronic Properties
Biological Activity
1-(Pyridin-3-yl)piperidine-2-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(Pyridin-3-yl)piperidine-2-carbaldehyde consists of a piperidine ring substituted with a pyridine group at the 3-position and an aldehyde functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 218.26 g/mol. The compound's structure allows for diverse chemical interactions, making it significant in drug discovery contexts.
Biological Activities
Research indicates that 1-(Pyridin-3-yl)piperidine-2-carbaldehyde exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Its ability to modulate enzyme activity and receptor binding positions it as a promising candidate for therapeutic development.
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. Notably, it has shown the ability to form covalent bonds with nucleophilic sites on proteins, which may enhance its efficacy in targeted drug delivery systems.
Therapeutic Applications
1-(Pyridin-3-yl)piperidine-2-carbaldehyde has been studied for its potential applications in:
- Neuropharmacology : The compound may influence neurotransmitter systems, suggesting possible uses in treating neurological disorders.
- Oncology : Its ability to modulate cellular pathways linked to cancer progression makes it a candidate for cancer therapy.
Comparative Analysis
Several compounds share structural similarities with 1-(Pyridin-3-yl)piperidine-2-carbaldehyde. Below is a comparative table highlighting these compounds and their notable features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde | Contains a propylamino group; potential for unique activity | |
| 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde | Studied for antimicrobial properties | |
| 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde | Methyl substitution alters reactivity; agrochemical uses |
Case Studies and Research Findings
Recent studies have focused on the biological activities of derivatives related to 1-(Pyridin-3-yl)piperidine-2-carbaldehyde. For instance:
- A study indicated that derivatives exhibited significant anticancer activity against A549 human lung cancer cells, outperforming established treatments like imatinib .
- Another investigation demonstrated the antibacterial properties of similar compounds against both Gram-positive and Gram-negative bacteria, showing promising results compared to commercial antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
